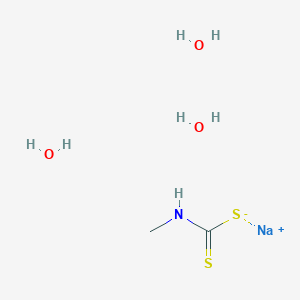

Sodium methyldithiocarbamate dihydrate

Vue d'ensemble

Description

Sodium methyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula CH₃NHCS₂Na·2H₂O. It is a sodium salt of methyldithiocarbamic acid and is commonly used as a soil fumigant, pesticide, herbicide, and fungicide. The compound exists as a colorless dihydrate but is most commonly encountered as an aqueous solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium methyldithiocarbamate dihydrate is typically synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the product is typically isolated by crystallization or precipitation. The compound is then dried and packaged for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium methyldithiocarbamate dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form methyl isothiocyanate and other sulfur compounds.

Hydrolysis: In the presence of water, it decomposes to form methyl isothiocyanate and carbon disulfide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and sulfuric acid are commonly used to oxidize this compound.

Hydrolysis Conditions: The compound readily hydrolyzes in aqueous solutions, especially under acidic conditions.

Major Products:

Oxidation Products: Methyl isothiocyanate and carbon disulfide.

Hydrolysis Products: Methyl isothiocyanate and carbon disulfide.

Applications De Recherche Scientifique

Agricultural Applications

Soil Fumigant and Pesticide

Metam sodium is primarily used as a soil fumigant, targeting a wide range of soil-borne pests including fungi, nematodes, and weeds. It is applied pre-plant to control pathogens that affect food and fiber crops. Typical application rates range from 40 to 320 pounds of active ingredient per acre . The compound decomposes rapidly in the soil to produce methyl isothiocyanate (MITC), which is responsible for its pest control efficacy.

Effectiveness Against Specific Pests

- Weeds : Metam sodium effectively suppresses various weed species such as annual bluegrass, dandelion, and ragweed.

- Nematodes : It controls nematodes that can severely impact crop yields.

- Fungal Pathogens : The compound is effective against soil-borne diseases like Rhizoctonia and Phytophthora .

Environmental Applications

Water Treatment and Antimicrobial Agent

Metam sodium has been utilized in industrial water purification processes due to its antimicrobial properties. It effectively controls microbial pests in various settings, including wood treatment and leather processing .

Case Study: Environmental Impact

In a notable incident in 1991, a large spill of metam sodium into the Sacramento River resulted in the death of fish over a 41-mile stretch. However, studies indicated that the rainbow trout population recovered within two decades, demonstrating the compound's non-persistent nature in the environment .

Toxicological Research

Immunotoxicological Effects

Research has shown that sodium methyldithiocarbamate can induce immunotoxic effects. A study conducted on female B6C3F1 mice revealed significant changes in lymphocyte populations following oral administration. Notably, there was a marked decrease in thymus weight across all exposure durations, indicating potential immunosuppressive effects .

Hepatotoxicity Studies

Further investigations into the hepatotoxicity of metam sodium highlighted its potential for causing liver damage through mechanisms involving glutathione depletion. In vitro studies demonstrated that both NMDC (N-methyldithiocarbamate) and DMDC (N,N-dimethyldithiocarbamate) could lead to cytotoxic effects in primary hepatocytes .

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Agriculture | Soil fumigant for crops | Effective against nematodes and pathogens |

| Environmental | Water treatment and microbial control | Non-persistent; effective in wood treatment |

| Toxicological Research | Immunotoxicity and hepatotoxicity studies | Induces lymphocyte depletion; liver damage |

Mécanisme D'action

The mechanism of action of sodium methyldithiocarbamate dihydrate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition is facilitated by organic electrophiles such as isocyanates, carbonyl disulfide, and isothiocyanates generated by the metabolism of the parent molecules or by coordinated metal ions .

Comparaison Avec Des Composés Similaires

Sodium dimethyldithiocarbamate: This compound is similar in structure and function but has two methyl groups instead of one.

Sodium diethyldithiocarbamate: Another similar compound with two ethyl groups instead of one methyl group.

Uniqueness: Sodium methyldithiocarbamate dihydrate is unique due to its specific use as a soil fumigant and its ability to decompose into methyl isothiocyanate, which is highly effective in pest control. Its strong metal-binding capacity also makes it a valuable chelating agent in various chemical processes .

Activité Biologique

Sodium methyldithiocarbamate dihydrate (SMD) is a chemical compound widely utilized in agricultural practices, primarily as a soil fumigant and biocide. This article provides a comprehensive overview of its biological activity, including its fungicidal properties, toxicity to various organisms, and potential environmental impacts based on diverse research findings.

Sodium methyldithiocarbamate (NaMDC) is a dithiocarbamate compound that decomposes into methyl isothiocyanate (MITC), which is recognized for its biological activity. The compound acts primarily as a fungicide , nematicide, and herbicide, targeting soil-borne pathogens, nematodes, and weed seeds. Its mechanism involves disrupting cellular processes in target organisms, leading to cell death.

Fungicidal Activity

Research indicates that SMD exhibits significant fungicidal activity against various fungal species. A notable study demonstrated the effectiveness of NaMDC against Fusarium spores under both aerobic and anaerobic conditions, with varying lethal concentrations required to achieve 50% mortality (LD50) depending on the environmental conditions.

| Condition | LD50 (mg/L) |

|---|---|

| Aerobic | 5.0 |

| Anaerobic | 8.0 |

The fungicidal effectiveness was influenced by the pH of the medium and the presence of buffers, indicating that environmental factors play a crucial role in its efficacy .

Toxicity Studies

Sodium methyldithiocarbamate has been shown to have varying degrees of toxicity across different species:

- Zebrafish : A study found that exposure to NaMDC during early developmental stages resulted in significant morphological malformations, including notochord defects. The estimated LC50 was approximately 1.95 µM (248 ppb) at 48 hours post-fertilization .

- Mammalian Models : In rat studies, acute oral exposure resulted in an LD50 of approximately 72 mg/kg, indicating moderate toxicity. Chronic exposure studies revealed potential hepatotoxic effects with elevated liver enzymes in high-dose groups .

Agricultural Application

In agricultural settings, SMD is primarily used as a preplant treatment to control soil pathogens. A case study highlighted its application in controlling Eimeria species oocysts in poultry. The study demonstrated that NaMDC significantly reduced oocyst infectivity at concentrations as low as 300 µg/mL after 12 hours of exposure .

Environmental Impact

The degradation products of NaMDC, particularly MITC, have raised concerns regarding their environmental persistence and potential toxicity to non-target organisms. Studies indicate that while NaMDC itself decomposes relatively quickly in soil environments, MITC can remain active longer, posing risks to aquatic ecosystems .

Safety and Regulatory Considerations

Sodium methyldithiocarbamate is classified as a hazardous substance due to its potential health effects on humans and wildlife. Regulatory assessments have identified risks associated with inhalation and dermal exposure during agricultural applications. The U.S. Environmental Protection Agency (EPA) has established guidelines for safe usage levels to minimize occupational hazards .

Propriétés

IUPAC Name |

sodium;N-methylcarbamodithioate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYJDHVIAMJIIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)[S-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NNaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-80-1 | |

| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAM-SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.